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molecular formula C5H10ClNO3 B8627616 2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide

2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide

Cat. No. B8627616
M. Wt: 167.59 g/mol
InChI Key: JXJWHIAKIBOARJ-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

2-Amino-1,3-propanediol (5.24 g, 57.5 mmol) was dissolved in a mixed solvent (220 mL) of acetonitrile/methanol (6/1). To this, triethylamine (9.60 mL, 69.6 mmol) and chloroacetyl chloride (5.10 mL, 63.3 mmol) were successively added under ice-cooling, and the mixture was stirred at room temperature overnight. After completion of the reaction, the solvent was evaporated off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol=90/10) to give 2-chloro-N-(2-hydroxy-1-hydroxymethylethyl)acetamide (8.30 g, yield: 86%).
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
acetonitrile methanol
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].C(N(CC)CC)C.[Cl:14][CH2:15][C:16](Cl)=[O:17]>C(#N)C.CO>[Cl:14][CH2:15][C:16]([NH:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
NC(CO)CO
Name
acetonitrile methanol
Quantity
220 mL
Type
solvent
Smiles
C(C)#N.CO
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.1 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/methanol=90/10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)NC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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